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molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B023349
M. Wt: 381.5 g/mol
InChI Key: FZKZMCVLPGUJJQ-UHFFFAOYSA-N
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Patent
US09169265B2

Procedure details

20 cm3 (0.079 mole) of triethyl amine are added dropwise to the solution of 10 g (0.072 mole) of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine and 20 cm3 of dichloro methane at room temperature and 20.02 g (0.072 mole) of triphenyl-methyl-chloride are added. The reaction mixture is kept at room temperature for a night and is poured onto 200 cm3 of water. The phases are separated; the organic phase is dried on sodium sulfate and evaporated to dryness. The residual product is purified by silica gel chromatography using dichloro methane as eluent.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.02 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[S:8]1[C:16]2[CH2:15][CH2:14][NH:13][CH2:12][C:11]=2[CH:10]=[CH:9]1.ClCCl.[C:20]1([C:26](Cl)([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:26]([N:13]1[CH2:14][CH2:15][C:16]2[S:8][CH:9]=[CH:10][C:11]=2[CH2:12]1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
S1C=CC=2CNCCC21
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
20.02 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is kept at room temperature for a night
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residual product is purified by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2=C(CC1)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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